molecular formula C15H16FN3O4S B2974947 5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole CAS No. 2097932-57-3

5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B2974947
CAS No.: 2097932-57-3
M. Wt: 353.37
InChI Key: UIWJXYAFWYYNNY-UHFFFAOYSA-N
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Description

Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate is a piperidine-based compound featuring a benzyl carboxylate group and a 3-cyclopropyl-substituted imidazolidinone ring.

Properties

IUPAC Name

5-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O4S/c1-9-17-15(23-18-9)13-7-11(16)8-19(13)24(20,21)12-2-3-14-10(6-12)4-5-22-14/h2-3,6,11,13H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWJXYAFWYYNNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CC(CN2S(=O)(=O)C3=CC4=C(C=C3)OCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H17N3O3S
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 154445-78-0

The compound features a unique oxadiazole ring, which is known for its stability and bioactivity in various pharmacological applications. The presence of the benzofuran moiety enhances its interaction with biological targets.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Research indicates that the oxadiazole ring can act as a bioisostere for amides and esters, enhancing metabolic stability and bioavailability.

Target Interactions

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including:
    • α-glucosidase : Demonstrated competitive inhibition with IC50 values significantly lower than standard inhibitors like acarbose .
    • Glycogen Synthase Kinase 3 (GSK-3) : Exhibited potential as an inhibitor, which is crucial in regulating cellular proliferation and differentiation .

In Vitro Studies

Recent studies have shown that derivatives of the oxadiazole compound exhibit significant biological activity:

  • Antitumor Activity : Compounds similar to the target compound have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines with IC50 values ranging from low micromolar concentrations .

Case Studies

  • Study on α-glucosidase Inhibition :
    • A series of benzofuran-oxadiazole derivatives were synthesized and tested for α-glucosidase inhibition.
    • The most potent derivative exhibited an IC50 value of approximately 40.7 μM, which is significantly more effective than acarbose (IC50 = 750 μM) .
  • Antitumor Mechanism Exploration :
    • A study assessed the antitumor effects of synthesized oxadiazole derivatives against a panel of tumor cell lines.
    • The most active compound showed a mean IC50 value of 9.4 µM, indicating strong potential for further development in cancer therapy .

Data Table: Biological Activity Overview

Compound NameTarget Enzyme/ActivityIC50 (µM)Reference
This compoundα-glucosidase40.7 ± 0.3
Similar Oxadiazole DerivativeGSK-3 Inhibition9.4
Acarbose (Standard)α-glucosidase750

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its 3-cyclopropyl-2,4-dioxoimidazolidin-1-yl substituent, which distinguishes it from other piperidine carboxylates. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Key Substituent(s) Physical State Hazards/Notes
Benzyl 4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxylate Not provided Likely C19H23N3O4 3-cyclopropyl-2,4-dioxoimidazolidin-1-yl Solid (inferred) Unknown toxicity; likely requires standard lab precautions
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C13H18N2O2 4-aminopiperidine Not reported Toxicological properties not fully studied; urgent medical consultation needed upon exposure
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate 99197-86-1 C17H23NO4 3-ethoxy-3-oxopropyl Liquid No known hazards; minimal precautions required
Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate 72349-01-0 C16H21N3O3 2-oxoimidazolidin-1-yl Solid Priced $338–$707 (1g); used in inhibitor synthesis

Key Differences and Implications

The 4-aminopiperidine analog (CAS 120278-07-1) exhibits basicity and nucleophilic reactivity, making it prone to undesired side reactions compared to the target compound’s electrophilic dioxoimidazolidinone group .

Safety and Handling: The ethoxy-oxopropyl derivative (CAS 99197-86-1) is noted for its low hazard profile, likely due to the absence of reactive functional groups like amines or multiple carbonyls . In contrast, the target compound’s dioxo groups may necessitate stricter handling protocols akin to those for CAS 120278-07-1, where toxicological risks are uncertain .

Commercial and Research Utility :

  • Benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (CAS 72349-01-0) is commercially available at premium prices ($338–$707/1g), reflecting its utility in inhibitor development . The target compound’s cyclopropyl modification could enhance its value in structure-activity relationship (SAR) studies for optimizing pharmacokinetics.

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